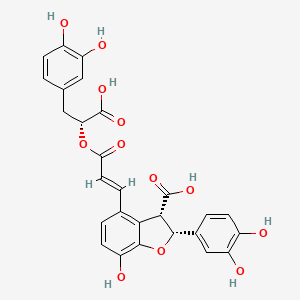

cis-Lithospermic acid

Description

Historical Perspectives on the Isolation and Characterization of Lithospermic Acid

The initial isolation and structural determination of lithospermic acid, a significant polyphenolic compound, were reported in 1975 from Lithospermum ruderale, a plant belonging to the Boraginaceae family. acs.orgmdpi.comresearchgate.net This foundational work laid the groundwork for subsequent investigations into its various isomers and derivatives. Later, in a 2008 study focused on the anti-HIV-1 active components of Salvia yunnanensis, a stereoisomer of lithospermic acid, identified as cis-lithospermic acid, was isolated and characterized. tandfonline.comchemfaces.com The elucidation of its structure was accomplished through the use of NMR and MS spectral analyses. tandfonline.comchemfaces.com

Lithospermic acid itself is a phenylpropanoid oligomer, more specifically a conjugate of rosmarinic acid and caffeic acid, featuring a dihydrobenzofuran nucleus. researchgate.netbenthamdirect.com It is recognized as a member of the salvianolic acids, a group of water-soluble phenolic acids. mdpi.com The broader family of lithospermic acids, including this compound, has garnered significant attention within the scientific community for its presence in various medicinal plants and its potential biological activities. researchgate.netbenthamdirect.com

Overview of its Occurrence in Botanical Sources

This compound and its parent compound, lithospermic acid, are found in a variety of plant species, primarily within the Lamiaceae (mint) and Boraginaceae (borage) families. researchgate.netbenthamdirect.com

Salvia Species (e.g., Salvia miltiorrhiza, Salvia yunnanensis)

The genus Salvia is a prominent source of lithospermic acid and its derivatives. Notably, Salvia miltiorrhiza (Danshen) is a well-documented source of lithospermic acid. nih.govmedchemexpress.comfrontiersin.orgnih.govmdpi.comchemfaces.comcaymanchem.comnih.gov The water-soluble extracts of Salvia miltiorrhiza contain a variety of phenolic acid derivatives, including lithospermic acid B. nih.gov

A significant finding was the isolation of this compound from the aqueous extracts of the roots of Salvia yunnanensis. tandfonline.comchemfaces.com This particular species is also known to contain other related polyphenols such as salvianolic acid A and lithospermic acid. tandfonline.commdpi.com The presence of these compounds underscores the chemical diversity within the Salvia genus. mdpi.com

Table 1: Occurrence of Lithospermic Acid Derivatives in Salvia Species

| Compound | Salvia Species | Reference |

|---|---|---|

| This compound | Salvia yunnanensis | tandfonline.comchemfaces.com |

| Lithospermic acid | Salvia miltiorrhiza, Salvia yunnanensis | nih.govmedchemexpress.comfrontiersin.orgnih.govmdpi.comchemfaces.comcaymanchem.comnih.govmdpi.com |

| Lithospermic acid B | Salvia miltiorrhiza | nih.gov |

Menthae Haplocalycis Herba

Mentha haplocalyx, commonly known as mint, has been found to contain lithospermic acid. researchgate.netresearchgate.net Analysis of the non-volatile chemical constituents of Menthae Haplocalycis Herba has identified lithospermic acid among other phenolic acids and flavonoids. researchgate.net This indicates that the therapeutic effects of this herb may be attributable in part to these non-volatile components. researchgate.net

Lithospermum ruderale

As the original source from which lithospermic acid was first isolated, Lithospermum ruderale of the Boraginaceae family is a key botanical source. acs.orgmdpi.comresearchgate.net The roots of this plant are particularly rich in this polyphenolic acid. chemfaces.com

Other Botanical Sources (e.g., Clerodendranthus spicatus, Melissa officinalis)

Lithospermic acid has also been identified in Clerodendranthus spicatus (cat's whiskers), another member of the Lamiaceae family. nih.govnih.govplos.org Studies have reported its presence along with its methyl and dimethyl esters. nih.gov Melissa officinalis (lemon balm) is another plant in the Lamiaceae family that contains lithospermic acid A. nih.govwiley.comaccurateclinic.commdpi.com It is often found alongside other phenolic compounds like rosmarinic acid. nih.govmdpi.com

Table 2: Additional Botanical Sources of Lithospermic Acid and its Derivatives

| Plant Species | Family | Compound | Reference |

|---|---|---|---|

| Mentha haplocalyx | Lamiaceae | Lithospermic acid | researchgate.netresearchgate.net |

| Lithospermum ruderale | Boraginaceae | Lithospermic acid | acs.orgmdpi.comresearchgate.netchemfaces.com |

| Clerodendranthus spicatus | Lamiaceae | Lithospermic acid, Methyl lithosperate, Dimethyl lithospermate | nih.gov |

| Melissa officinalis | Lamiaceae | Lithospermic acid A | nih.govwiley.comaccurateclinic.commdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H22O12 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

(2R,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24+/m1/s1 |

InChI Key |

UJZQBMQZMKFSRV-XPXASJQOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O |

Synonyms |

4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid lithospermic acid monardic acid A |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Cis Lithospermic Acid

Precursor Compounds and Initial Enzymatic Steps

The journey to synthesizing cis-Lithospermic acid begins with fundamental building blocks derived from primary metabolic pathways. These initial steps are crucial for establishing the core chemical structures that will be later modified to form the final complex molecule.

Role of Shikimic Acid and Phenylpropanoid Pathways

The biosynthesis of this compound is deeply rooted in two of the most significant metabolic routes in plants: the shikimic acid pathway and the phenylpropanoid pathway. mdpi.com The shikimate pathway is a seven-step metabolic sequence that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4-P) into chorismate. nih.govwikipedia.orgnih.gov This pathway is of paramount importance as it serves as the bridge between carbohydrate metabolism and the synthesis of aromatic compounds. nih.gov Chorismate is the final product of the shikimate pathway and the essential precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.govnih.gov In vascular plants, it is estimated that over 30% of the carbon fixed through photosynthesis is channeled through this pathway. nih.gov

Following the formation of aromatic amino acids, the phenylpropanoid pathway takes over. This pathway is responsible for producing a vast array of plant secondary metabolites from phenylalanine and tyrosine. mdpi.com Polyphenols found in Salvia species, the plant family from which lithospermic acid is often isolated, are primarily generated through this pathway. mdpi.com

Involvement of Phenylalanine and Tyrosine as Precursors

The direct molecular precursors for the biosynthesis of phenolic acids like this compound are the aromatic amino acids L-phenylalanine and L-tyrosine, which are products of the shikimate pathway. mdpi.comfrontiersin.org These two amino acids initiate two parallel branches of a pathway that eventually converge.

The Phenylalanine-Derived Pathway : L-phenylalanine is first acted upon by the enzyme phenylalanine ammonia-lyase (PAL). nih.govwikipedia.org This enzyme catalyzes the deamination of phenylalanine to produce cinnamic acid, which is the first committed step of the phenylpropanoid pathway. wikipedia.orgfrontiersin.org

The Tyrosine-Derived Pathway : In a parallel sequence, L-tyrosine serves as the substrate for a series of enzymatic reactions. mdpi.comnih.gov Tyrosine can be converted to p-coumaric acid through the action of a bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL) found in some plants, or it can be converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase (TAT). frontiersin.orgfrontiersin.org

These initial conversions of phenylalanine and tyrosine are critical as they provide the foundational C6-C3 (phenylpropanoid) skeletons necessary for the assembly of more complex molecules like rosmarinic acid, a direct precursor to lithospermic acid derivatives. mdpi.comportlandpress.com

Elucidation of Key Enzymatic Transformations

Following the formation of initial phenylpropanoid units, a series of specific enzymatic reactions orchestrate their assembly and modification. These transformations are catalyzed by a suite of enzymes whose regulation dictates the rate and quantity of the final products.

Rosmarinate Synthase Activity and Regulation

Rosmarinate synthase (RAS) is a pivotal enzyme in the biosynthesis of rosmarinic acid and, by extension, lithospermic acid. frontiersin.org Rosmarinic acid is an ester formed from caffeic acid (derived from the phenylalanine pathway) and 3,4-dihydroxyphenyllactic acid (derived from the tyrosine pathway). mdpi.com RAS catalyzes the final condensation step, transferring the 4-coumaroyl moiety from 4-coumaroyl-CoA to 4-hydroxyphenyllactic acid to form rosmarinic acid. frontiersin.orgresearchgate.net

Research has demonstrated the central role of this enzyme. In studies involving hairy root cultures of Salvia miltiorrhiza, the genetic knockdown of RAS resulted in a significant decrease in the production of both rosmarinic acid and lithospermic acid B. frontiersin.org Conversely, the overexpression of the RAS gene led to a more than threefold increase in the content of these phenolic acids, highlighting its function as a key regulatory point in the pathway. frontiersin.org

Laccase Involvement in Salvianolic Acid Formation

While the precise steps from rosmarinic acid to this compound are still being fully elucidated, evidence points to the involvement of oxidative coupling reactions. Lithospermic acid is considered a trimer of caffeic acid, while the related compound, salvianolic acid B, is a tetramer. mdpi.com The formation of these larger molecules from rosmarinic acid (a dimer) requires further enzymatic processing.

Recent studies have implicated laccase enzymes in this process. Laccase has been shown to catalyze the conversion of rosmarinic acid into salvianolic acid E, which is a known intermediate in the formation of salvianolic acid B. frontiersin.org This suggests that laccases are responsible for the oxidative dimerization and trimerization of rosmarinic acid units to form the more complex structures of lithospermic and salvianolic acids. frontiersin.org

Other Rate-Limiting Enzymes in Phenolic Acid Biosynthesis

| Enzyme | Abbreviation | Function | Pathway Branch |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. researchgate.net | Phenylalanine |

| Cinnamic acid 4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orgresearchgate.net | Phenylalanine |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. mdpi.com | Phenylalanine |

| Tyrosine aminotransferase | TAT | Converts L-tyrosine to 4-hydroxyphenylpyruvate. frontiersin.orgresearchgate.net | Tyrosine |

| 4-hydroxyphenylpyruvate reductase | HPPR | Reduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactic acid. mdpi.comresearchgate.net | Tyrosine |

| 4-hydroxyphenylpyruvate dioxygenase | HPPD | Competes with HPPR for the 4-hydroxyphenylpyruvate substrate. science.govcspb.org.cn | Tyrosine |

| Rosmarinate Synthase | RAS | Catalyzes the esterification of precursors to form rosmarinic acid. frontiersin.orgresearchgate.net | Convergence Point |

| Cytochrome P450 monooxygenase | CYP98A14 | Involved in the hydroxylation steps of the phenylpropanoid pathway. | Phenylalanine |

The coordinated action and regulation of these enzymes, from the initial commitment of amino acid precursors to the final oxidative couplings, define the metabolic pathway leading to the synthesis of this compound.

Regulatory Mechanisms of Biosynthesis

The biosynthesis of this compound, a member of the phenolic acid group, is a complex process governed by a sophisticated network of regulatory mechanisms. These include control at the genetic level, responses to environmental cues, and influence from plant hormones.

The production of phenolic acids, including lithospermic acid, is intricately controlled at the transcriptional level. The promoters of genes involved in the rosmarinic acid (RA) pathway, a precursor pathway, contain cis-acting regulatory elements that respond to various signals, including hormones and stress. tandfonline.com Analysis of these promoters has identified binding sites for transcription factors (TFs), which act as molecular switches to turn gene expression on or off.

Several families of transcription factors are implicated in regulating the biosynthetic genes. mdpi.com These include:

MYB (myeloblastosis) TFs : For instance, the JA-responsive SmMYB1 in Salvia miltiorrhiza promotes phenolic acid biosynthesis by controlling the expression of SmCYP98A14. mdpi.com

bHLH (basic helix-loop-helix) TFs : SmMYC2 is a bHLH transcription factor that has been shown to significantly promote the accumulation of phenolic acids. mdpi.com

AP2/ERF (APETALA2/ethylene responsive factor) TFs : The MeJA-induced SmERF115 upregulates phenolic acid content by targeting SmRAS. mdpi.com

bZIP (basic leucine (B10760876) zipper) TFs : The ABA-responsive TF SmbZIP1 enhances the yield of phenolic acids by controlling the biosynthesis gene SmC4H. mdpi.com In another study, targeting the negative regulator bZIP2 in Salvia miltiorrhiza using CRISPR/Cas9 led to an increase in phenolic acid content. frontiersin.org

The gene editing tool CRISPR/Cas9 has been instrumental in clarifying the role of specific genes. frontiersin.org When the rosmarinic acid synthase gene (SmRAS) in Salvia miltiorrhiza was edited, the expression of RAS was reduced, leading to a decrease in the content of both rosmarinic acid and lithospermic acid. frontiersin.org This experiment confirmed the critical role of SmRAS in the biosynthesis of these compounds. frontiersin.orgfrontiersin.org

Furthermore, the overexpression of certain transcription factors from other plants, such as AtPAP1 (Production of Anthocyanin Pigment 1) and AtEDT1 (Arabidopsis thaliana-enhanced drought tolerance 1) from Arabidopsis into Salvia miltiorrhiza, has been shown to augment the synthesis of salvianolic acids like rosmarinic acid and lithospermic acid. tandfonline.com

Table 1: Key Genes and Transcription Factors in Phenolic Acid Biosynthesis

| Regulator Type | Name | Function/Effect | Plant Species | Citations |

| Gene | SmRAS | Key enzyme in biosynthesis; knockdown decreases lithospermic acid. | Salvia miltiorrhiza | frontiersin.orgfrontiersin.org |

| Gene | SmCYP98A14 | Involved in phenolic acid biosynthesis. | Salvia miltiorrhiza | mdpi.com |

| Gene | SmC4H | Biosynthesis gene controlled by SmbZIP1. | Salvia miltiorrhiza | mdpi.com |

| Transcription Factor | SmMYB1 | Promotes phenolic acid biosynthesis. | Salvia miltiorrhiza | mdpi.com |

| Transcription Factor | SmMYC2 | Promotes accumulation of phenolic acids. | Salvia miltiorrhiza | mdpi.com |

| Transcription Factor | SmERF115 | Upregulates phenolic acid content. | Salvia miltiorrhiza | mdpi.com |

| Transcription Factor | SmbZIP1 | ABA-responsive; enhances phenolic acid yield. | Salvia miltiorrhiza | mdpi.com |

| Transcription Factor | bZIP2 | Negative regulator; mutagenesis increases phenolic acid. | Salvia miltiorrhiza | frontiersin.org |

The biosynthesis of this compound is highly responsive to environmental stimuli and abiotic stressors.

Copper Ions: Copper is a micronutrient that plays a dual role in plant metabolism. While essential, its concentration can significantly modulate secondary metabolite production. In Lithospermum erythrorhizon cell cultures, the production of lithospermic acid B is enhanced in the presence of copper ions. oup.comoup.com Similarly, studies on Salvia miltiorrhiza revealed that treatment with a low concentration of copper ions (5-μM) led to a significant increase in 13 different salvianolic acids, including lithospermic acid. nih.gov This suggests that low copper stress positively regulates the synthesis of these compounds. nih.gov The mechanism may involve laccases, which are copper-containing enzymes that have been implicated in the conversion of rosmarinic acid to other phenolic acids. frontiersin.org

Drought Stress: Drought is a significant environmental stress that can trigger defense mechanisms in plants, often leading to an increased production of secondary metabolites. In Salvia miltiorrhiza, drought stress has been shown to affect the biosynthesis of phenolic acids. mdpi.com Overexpression of the AtEDT1 gene from Arabidopsis, which enhances drought tolerance, resulted in an augmentation of salvianolic acids synthesis, including lithospermic acid, in transgenic S. miltiorrhiza. tandfonline.com Conversely, copper-treated potato plants, which showed suppressed ABA biosynthesis, were found to be more sensitive to drought stress. nih.gov

Phytohormones are key signaling molecules that regulate plant growth, development, and responses to stress, including the synthesis of secondary metabolites like lithospermic acid. nih.govresearchgate.net

Jasmonic Acid (JA) and its derivatives (e.g., Methyl Jasmonate - MeJA): Jasmonates are well-known elicitors of secondary metabolism. The application of MeJA to cell cultures of Lithospermum erythrorhizon and Salvia miltiorrhiza has been reported to induce the biosynthesis of rosmarinic acid and other phenolic acids. mdpi.comscienceopen.com For example, applying 0.1 mmol/L of MeJA led to the upregulation of key genes, promoting the accumulation of rosmarinic acid and lithospermic acid B. mdpi.com Overexpression of SmAOC, a gene in the JA biosynthetic pathway, positively regulates the biosynthesis of lithospermic acid B in S. miltiorrhiza hairy roots. nih.gov

Salicylic Acid (SA): SA is another crucial phytohormone involved in plant defense signaling. Treatment of S. miltiorrhiza cell suspensions with SA stimulated the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway, leading to the accumulation of phenolic compounds. mdpi.com

Abscisic Acid (ABA): ABA is a phytohormone primarily associated with stress responses. It has been shown to effectively induce the production of phenolic acids in S. miltiorrhiza hairy roots by influencing the activity of enzymes like PAL and tyrosine aminotransferase (TAT). mdpi.comnih.gov

Table 2: Influence of Environmental and Hormonal Factors on Lithospermic Acid Biosynthesis

| Factor | Specific Elicitor | Effect on Biosynthesis | Plant System | Citations |

| Environmental Stress | Low Concentration Copper Ions | Enhanced/Increased | Salvia miltiorrhiza, Lithospermum erythrorhizon | oup.comoup.comnih.gov |

| Environmental Stress | Drought Stress | Modulated/Increased | Salvia miltiorrhiza | tandfonline.commdpi.com |

| Phytohormone | Methyl Jasmonate (MeJA) | Induced/Upregulated | Salvia miltiorrhiza, Lithospermum erythrorhizon | mdpi.comnih.govscienceopen.com |

| Phytohormone | Salicylic Acid (SA) | Induced/Stimulated | Salvia miltiorrhiza | mdpi.com |

| Phytohormone | Abscisic Acid (ABA) | Induced/Promoted | Salvia miltiorrhiza | mdpi.comnih.gov |

Environmental and Stress-Induced Modulation (e.g., Copper Ions, Drought Stress)

Metabolomic Profiling in Plant Systems

Metabolomic analysis of plant extracts allows for the comprehensive identification of a wide array of secondary metabolites. In plants that produce this compound, this technique reveals a rich profile of structurally related phenolic acid derivatives.

This compound is rarely found in isolation. It is part of a complex mixture of caffeic acid derivatives that are formed through the phenylpropanoid and tyrosine-derived pathways. tandfonline.com These compounds are often depsides, which are esters formed from two or more phenolic carboxylic acid molecules. core.ac.uk

Ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for identifying these compounds. researchgate.net Studies on various plants, particularly from the Lamiaceae (mint) and Boraginaceae families, have identified a range of related phenolic acids. core.ac.ukmdpi.comnih.gov

In Lithospermum erythrorhizon, alongside lithospermic acid, other derivatives such as 9''-methyl lithospermate, 9'-methyl lithospermate, rosmarinic acid, lithospermic acid B, and rabdosiin (B45785) have been identified. researchgate.netnih.govnih.gov Extracts from Salvia species are particularly rich, containing lithospermic acid, rosmarinic acid, and a variety of salvianolic acids (e.g., A, B, C, F, J). google.comwiley.comresearchgate.net

Table 3: Phenolic Acid Derivatives Related to this compound

| Compound Name | Description | Found In | Citations |

| Rosmarinic acid | A dimer of caffeic acid and 3,4-dihydroxyphenyllactic acid; a common precursor. | Salvia, Lithospermum, Mentha | core.ac.ukresearchgate.netnih.gov |

| Lithospermic acid B | A tetramer of caffeic acid, also known as salvianolic acid B. | Salvia miltiorrhiza, Lithospermum erythrorhizon | researchgate.netmdpi.comnih.gov |

| Salvianolic acid A | A caffeic acid trimer with a structure similar to salvianolic acid F. | Salvia miltiorrhiza | researchgate.netresearchgate.net |

| Salvianolic acid C | Formed by the condensation of two caffeic acid molecules. | Salvia miltiorrhiza | researchgate.net |

| Salvianolic acid F | A related benzenoid compound. | Tournefortia sarmentosa | researchgate.net |

| Salvianolic acid J | A caffeic acid derivative. | Mentha haplocalyx | core.ac.uk |

| Rabdosiin | A caffeic acid derivative. | Lithospermum erythrorhizon, Rabdosia japonica | mdpi.comnih.gov |

| 9''-methyl lithospermate | An ester derivative of lithospermic acid. | Lithospermum erythrorhizon | nih.gov |

| 9'-methyl lithospermate | An ester derivative of lithospermic acid. | Lithospermum erythrorhizon | nih.gov |

Chemical Synthesis and Derivatization of Cis Lithospermic Acid

Total Synthesis Approaches and Methodological Advancements

The journey to synthesize cis-lithospermic acid has been marked by a clear evolution in chemical strategies, moving from linear approaches to more efficient and convergent methods that leverage modern catalytic reactions.

The initial forays into the synthesis of the lithospermic acid scaffold laid the groundwork for future endeavors. The first synthesis of a related derivative, racemic heptamethyl lithospermate, was reported by Jacobson in 1979. nih.govnih.govwiley.com This early work involved a multi-step sequence characterized by classical functional group transformations and condensation reactions to piece together the molecular framework. ias.ac.in

A landmark achievement was the first total synthesis of (+)-lithospermic acid by the groups of Ellman and Bergman. nih.govwiley.com This synthesis was a pioneering example of using C-H activation for carbon-carbon bond formation in the context of natural product synthesis. wiley.comias.ac.incampushomepage.com Their key strategy involved an asymmetric intramolecular alkylation via a rhodium-catalyzed C-H activation to construct the chiral dihydrobenzofuran core of the molecule. nih.govnih.gov This approach represented a significant leap forward, demonstrating the utility of C-H functionalization for the efficient assembly of complex molecular architecture. nih.gov The synthesis was completed by attaching the side chain and performing a challenging final global demethylation using trimethylsilyl (B98337) iodide (TMSI) in the presence of quinoline. nih.govias.ac.in

In the convergent synthesis by the Yu group, the dihydrobenzofuran core was constructed using a rhodium-catalyzed carbene C-H insertion reaction. nih.govias.ac.incapes.gov.br This step involves an intramolecular C-H insertion of a diazo substrate, facilitated by a chiral rhodium catalyst. campushomepage.com Specifically, Davies' catalyst, a dirhodium tetracarboxylate complex, proved effective for this transformation. nih.govias.ac.in The reaction forges the five-membered dihydrofuran ring with high diastereoselectivity, setting the crucial stereochemistry of the core structure. campushomepage.comrsc.org The use of a chiral auxiliary in conjunction with the Rh₂(S-DOSP)₄ catalyst resulted in the formation of the desired trans-dihydrofuran core in 85% yield and a diastereomeric ratio of 89:11. rsc.org This reaction is a powerful tool for building oxygen heterocycles, as the insertion is highly favored at C-H bonds adjacent to an oxygen atom to form five-membered rings. rsc.org

Table 1: Rhodium-Catalyzed C-H Insertion for Dihydrobenzofuran Core Synthesis

| Catalyst | Diastereomeric Ratio (trans:cis) | Yield | Reference |

| Rh₂(S-DOSP)₄ | 89:11 | 85% | campushomepage.comrsc.org |

| Davies' Catalyst | Not specified | Good | nih.govias.ac.in |

The cornerstone of the convergent synthesis is the late-stage intermolecular C-H olefination that couples the dihydrobenzofuran core with the acrylate (B77674) side chain. nih.govcapes.gov.br This key step is a palladium(II)-catalyzed reaction directed by a carboxylic acid group on the dihydrobenzofuran fragment. campushomepage.commdpi.com The reaction successfully joins the two complex molecular fragments, demonstrating the power of C-H olefination in the synthesis of complex natural products. nih.gov

A critical innovation in this area was the development of mono-N-protected amino acid (MPAA) ligands, which accelerate the reaction and control selectivity. nih.govnih.gov In the synthesis of (+)-lithospermic acid, the amino acid ligand Ac-Ile-OH was found to be crucial for promoting the desired C-H olefination. nih.gov This ligand-accelerated approach enables the reaction to proceed efficiently despite the presence of multiple potentially reactive C-H bonds. nih.govnih.gov This transformation represents one of the most sophisticated applications of arene C-H olefination in complex molecule synthesis. nih.gov

Table 2: Key Palladium-Catalyzed C-H Olefination Coupling

| Substrate 1 (Directing Group) | Substrate 2 (Olefin) | Catalyst | Ligand | Overall Yield of Total Synthesis | Reference |

| Dihydrobenzofuran carboxylic acid | Acrylate derivative | Pd(OAc)₂ | Ac-Ile-OH | 11% | nih.gov |

While transition metal catalysis dominates the synthesis of lithospermic acid, organocatalytic and transition-metal-free methods have been employed for the construction of key building blocks. For instance, an enantioselective synthesis of (+)-lithospermic acid utilized an organocatalytic intramolecular oxa-Michael addition catalyzed by a quinidine (B1679956) derivative. nih.gov This step was crucial for preparing a key chromanone intermediate with high enantioselectivity, which was then converted to the dihydrobenzofuran core. nih.gov

In a broader context, various transition-metal-free protocols have been developed for synthesizing the 2,3-dihydrobenzofuran (B1216630) scaffold, a core component of lithospermic acid. frontiersin.org These methods include:

Brønsted Acid Catalysis : Phosphoric acid-catalyzed [4+1] cycloannulation of ortho-quinone methides and diazoketones provides enantioselective access to cis-2,3-dihydrobenzofurans. acs.org Similarly, p-toluenesulfonic acid can mediate [3+2] cycloaddition reactions to form dihydronaphthofurans. nih.gov

Base-Induced Reactions : Bases like DBU can induce cascade reactions for constructing dihydrobenzofuran skeletons from ortho-allyloxy benzenediazonium (B1195382) salts and thiophenols. frontiersin.org

Photocatalysis : Visible-light-mediated reactions, sometimes using photocatalysts like eosin (B541160) Y or occurring without any metal additives, can generate dihydrobenzofuran derivatives through radical pathways. frontiersin.orgnih.gov

While a complete transition-metal-free total synthesis of this compound has not been the primary focus, these methodologies offer powerful, alternative strategies for creating its core structural motifs. researchgate.net

Controlling the stereochemistry of the multiple chiral centers in this compound is a critical challenge addressed by various methodologies throughout its synthetic history.

Chiral Auxiliary-Directed Synthesis : In the first asymmetric synthesis by Ellman and Bergman, a chiral imine derived from an aminoindane derivative was used to direct a diastereoselective, intramolecular rhodium-catalyzed ortho-alkylation, thereby establishing the stereochemistry of the dihydrobenzofuran core. nih.govacs.org The chiral auxiliary was later hydrolyzed. acs.org

Organocatalysis : As mentioned, enantioselective organocatalysis has been used to set key stereocenters. An intramolecular oxa-Michael addition catalyzed by a chiral quinidine derivative established the stereocenter of a chromanone intermediate in high enantiomeric excess. nih.gov Another key fragment, an optically active acrylate derivative, was prepared using proline-catalyzed α-oxyamination of an aldehyde. nih.gov

Stereoselective Reduction : In some synthetic routes, the stereochemistry of the dihydrobenzofuran ring is set by the stereoselective reduction of a benzofuran (B130515) precursor. A notable example involves the reduction of a carbon-carbon double bond in a benzofuran ester using magnesium and methanol, which diastereoselectively produces the trans-dihydrobenzo[b]furan segment. researchgate.netrsc.orgchemfaces.com

Hydroboration/Protodeboronation : For the stereoselective synthesis of cis-alkenyl fragments, a hydroboration/protodeboronation sequence can be used. This involves the hydroboration of alkynyl pinacolboronates with dicyclohexylborane, followed by a chemoselective protodeboronation with acetic acid to yield the desired cis-alkenyl pinacolboronates with high stereoselectivity. nih.gov

These diverse strategies highlight the range of tools available to synthetic chemists for achieving precise three-dimensional control in the construction of complex natural products like this compound. redalyc.org

Rhodium-Catalyzed Carbene C-H Insertion

Organocatalytic and Transition Metal-Free Approaches

Preparation of Synthetic Analogues and Derivatives

The generation of analogues of this compound is a critical step in transforming a natural product into a potential therapeutic agent. Through targeted chemical modifications, researchers can investigate the roles of different functional groups, improve pharmacokinetic properties, and enhance biological efficacy.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into which parts of a molecule are essential for its biological effects. For lithospermic acid, derivatization strategies are often guided by its known biological activities, particularly its role as an antiviral agent.

Total synthesis routes have been designed to be amenable to the creation of a variety of structural analogues specifically for the optimization of anti-HIV activity. nih.govresearchgate.net The core structure of lithospermic acid, a trimer of caffeic acid, presents multiple sites for modification, including the catechol rings, the carboxylic acid functionalities, and the dihydrobenzofuran core.

Key research findings indicate that the polyphenolic nature of lithospermic acid is crucial for its bioactivity. For instance, lithospermic acid and the related compound salvianolic acid B have been identified as potent inhibitors of HIV-1 integrase. mdpi.com More specifically, lithospermic acid has been shown to inhibit the HIV-1 nucleocapsid protein NCp7, a key viral target. mdpi.com This suggests that the catechol groups are likely involved in binding to viral enzymes or proteins. Therefore, a primary SAR strategy involves modifying these hydroxyl groups, for example, through methylation, to determine their importance for the inhibitory action.

Furthermore, the compound's antioxidant and anti-inflammatory properties are also linked to its polyphenolic structure. researchgate.netfrontiersin.org Derivatization studies can help to disentangle these general antioxidant effects from specific antiviral mechanisms. The overarching goal of these SAR studies is to develop derivatives with enhanced potency, selectivity, and improved pharmacological profiles, potentially overcoming issues like chemical instability or poor bioavailability. nih.gov

The synthesis of specific derivatives, particularly esters, is a common strategy to modify the polarity and bioavailability of a parent carboxylic acid. Several methylated and other ester analogues of lithospermic acid have been prepared through various synthetic methods or isolated from natural sources.

One of the most direct methods for creating methyl esters involves treating the carboxylic acid groups with an esterifying agent. For example, a key intermediate in the total synthesis of (+)-lithospermic acid was converted to its corresponding methyl ester by treatment with thionyl chloride (SOCl₂) in methanol. nih.gov Another common methylating agent, diazomethane, has been used to convert hexamethyl lithospermate into a dimethyl ester derivative. nih.gov The complete methylation of all seven hydroxyl groups results in heptamethyl lithospermate, an important derivative first prepared in a racemic synthesis by Jacobson and Rath. nih.govcampushomepage.com

Beyond simple methylation, other analogues have been synthesized to explore different structural possibilities. The synthesis of an acrylate analogue was achieved by reacting an alcohol precursor with acrylic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). nih.gov In another synthetic approach, the final step involved coupling a trans-dihydrobenzo[b]furan cinnamic acid with an enantiomerically pure methyl lactate (B86563), creating a lactate ester analogue of lithospermic acid. researchgate.net

In addition to synthetic derivatives, some analogues have been identified from natural sources. For example, dimethyl lithospermate and ethyl lithospermate have been isolated from Salvia miltiorrhiza. semanticscholar.org Researchers have also identified dimers of lithospermic acid in Salvia tomentosa, representing a different class of naturally occurring analogues. mdpi.com

The table below summarizes some of the key synthetic analogues of lithospermic acid and the methods used for their preparation.

| Derivative/Analogue | Precursor | Synthetic Method/Reagents | Reference |

| Methyl Ester | Lithospermic acid intermediate | SOCl₂ in Methanol | nih.gov |

| Dimethyl Ester | Hexamethyl lithospermate | Diazomethane (CH₂N₂) | nih.gov |

| Heptamethyl Lithospermate | Lithospermic acid precursors | Various (Total Synthesis) | nih.govcampushomepage.com |

| Acrylate Analogue | Alcohol precursor | Acrylic acid, EDC, DMAP | nih.gov |

| Lactate Ester Analogue | trans-dihydrobenzo[b]furan cinnamic acid | Coupling with methyl lactate | researchgate.net |

| Ethyl Lithospermate | Not Applicable (Natural Product) | Isolated from Salvia miltiorrhiza | semanticscholar.org |

| Lithospermic Acid Dimers | Not Applicable (Natural Product) | Isolated from Salvia tomentosa | mdpi.com |

These examples highlight the diverse approaches used to generate derivatives of this compound, each providing valuable tools for exploring its therapeutic potential.

Advanced Analytical Methodologies for Cis Lithospermic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy provides profound insights into the molecular structure and functional groups of cis-Lithospermic acid, enabling its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, experimental NMR data for this compound is not widely available, as the trans-isomer is more common and stable, with research often noting that the cis-oriented enantiomers are considered "exotic". aip.orgresearchgate.net Theoretical studies and analyses of related compounds provide the primary understanding of its expected spectral characteristics.

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the ¹H and ¹³C chemical shifts for pro-lithospermate molecules, including considerations for the cis-isomers. aip.org These computational methods help predict the NMR spectra in various solvents and validate them against experimental results for the more common trans-isomers. researchgate.net For instance, in ¹H NMR, the vicinal spin-spin coupling constants of protons are a key distinguishing feature, with the coupling constant of trans-olefinic protons differing significantly from their cis counterparts. aip.org While detailed experimental spectra for this compound are scarce, quantitative ¹H NMR (Q-NMR) has been effectively used to monitor the degradation of the trans-isomer, lithospermic acid, and to identify its various degradation products. plos.org

Table 1: Predicted Distinguishing NMR Features for cis- vs. trans-Lithospermic Acid

| Feature | cis-Isomer | trans-Isomer |

|---|---|---|

| ¹H NMR Coupling Constant (Olefinic) | Smaller J-value | Larger J-value |

| ¹³C NMR Chemical Shifts | Significant influence from solvent effects, particularly protic solvents. researchgate.net | Well-documented experimental data available. researchgate.net |

| Stability | Less stable | More stable |

This table is based on general principles and theoretical studies of related isomers.

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for identifying and characterizing this compound, even in complex mixtures. High-resolution mass spectrometry (HRMS) techniques like UHPLC-LTQ-Orbitrap and tandem mass spectrometry (LC/MS/MS) provide precise mass measurements and detailed structural information through fragmentation analysis. mdpi.comnih.gov

In analyses using electrospray ionization (ESI), lithospermic acid isomers typically show deprotonated molecules [M-H]⁻ in negative ion mode or protonated molecules [M+H]⁺ in positive ion mode. mdpi.comjfda-online.com For example, using UHPLC-LTQ-Orbitrap, lithospermic acid was identified with a [M+H]⁺ ion at m/z 539.11840 (calculated for C₂₇H₂₃O₁₂, error < 5 ppm). mdpi.com

Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns. A common fragmentation pathway for lithospermic acid involves the neutral loss of CO₂ (44 Da) from the deprotonated molecule, resulting in a significant fragment ion. jfda-online.com Further fragmentation can lead to ions corresponding to the loss of a danshensu (B613839) unit or a caffeic acid residue. mdpi.commdpi.com These distinct fragmentation patterns are crucial for distinguishing lithospermic acid from its isomers and other related phenolic acids. plos.orgmdpi.com LC/MS/MS methods have been successfully developed for the pharmacokinetic analysis of lithospermic acid and its metabolites in biological samples like serum and bile. nih.gov

Table 2: Key Mass Spectrometry Data for Lithospermic Acid Isomers

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| UHPLC-LTQ-Orbitrap | ESI+ | 539.11840 [M+H]⁺ | 341 [M+H - C₉H₁₀O₅]⁺, 297 [M+H - C₉H₁₀O₅ - CO₂]⁺ | mdpi.com |

| LC-MS | ESI- | 538 [M-H]⁻ | 493 [M-H-CO₂]⁻ | jfda-online.com |

UV-Vis and IR spectroscopy provide valuable information on the electronic structure and functional groups of this compound, aiding in its differentiation from the trans-isomer.

UV-Visible Spectroscopy: The UV spectrum is sensitive to the geometry of conjugated systems. Generally, trans-isomers, being more stable and planar, exhibit a more intense absorption at a longer wavelength compared to their cis-counterparts. bspublications.net The UV spectrum for lithospermic acid is often recorded during HPLC analysis, with detection wavelengths typically set around 280 nm or 360 nm. nih.govresearchgate.net The specific λmax values can help in the preliminary identification of lithospermic acid and its derivatives. science.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for distinguishing between cis and trans isomers based on their vibrational modes. msu.edu The C=C stretching vibration in a cis-alkene is generally more intense in the IR spectrum than in the corresponding trans-alkene. mlsu.ac.in Furthermore, the out-of-plane C-H bending vibrations are highly characteristic: cis-disubstituted alkenes typically show a strong absorption band near 700 cm⁻¹, whereas trans-disubstituted alkenes show a band near 970 cm⁻¹. mlsu.ac.in This difference provides a clear method for distinguishing between cis- and trans-Lithospermic acid, assuming a pure sample can be analyzed. quora.com IR spectra of related natural products show characteristic absorptions for hydroxyl groups (broad band around 3300-3400 cm⁻¹) and carbonyl groups (around 1700 cm⁻¹). researchgate.net

Mass Spectrometry (MS) and High-Resolution MS Techniques (e.g., UHPLC-LTQ-Orbitrap, LC/MS/MS)

Chromatographic Separation Methods

Chromatography is essential for the separation of this compound from complex plant extracts and for its distinction from other isomers like trans-Lithospermic acid and Salvianolic acid B.

HPLC and UHPLC are the predominant techniques for the analysis and quantification of lithospermic acid isomers. researchgate.net These methods offer high resolution, sensitivity, and reproducibility. Reversed-phase chromatography is most commonly used for separation.

UHPLC, with its smaller particle size columns (e.g., 1.7 µm), provides faster analysis times and improved resolution compared to traditional HPLC. mdpi.com A variety of C18 columns are employed for the separation of phenolic acids. mdpi.comnih.govnih.gov The mobile phase typically consists of an acidified aqueous solution (using formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to effectively separate compounds with different polarities. mdpi.comnih.govnih.gov For example, one UHPLC method utilized an Acquity UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 μm) with a gradient of 0.2% formic acid in water and acetonitrile. mdpi.com Another successful separation was achieved on a Phenomenex Kinetex C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. nih.gov

Table 3: Exemplary HPLC/UHPLC Conditions for Lithospermic Acid Analysis

| Method | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| UHPLC | Acquity UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm) | A: 0.2% formic acid (aq); B: Acetonitrile (gradient) | LTQ-Orbitrap MS | mdpi.com |

| UHPLC | BEH C18 (100 x 2.1 mm, 1.7 µm) | A: 0.1% formic acid (aq); B: Acetonitrile (gradient) | Q Exactive Orbitrap-HRMS | nih.gov |

| HPLC | Syncronis C18 (4.6 × 250 mm, 5 µm) | Acetonitrile/Water (gradient) | Photodiode Array (280 nm) | nih.gov |

| UHPLC | Phenomenex Kinetex C18 (2.1 × 100 mm, 1.7 µm) | A: 0.1% formic acid (aq); B: 0.1% formic acid in Acetonitrile (gradient) | LTQ-Orbitrap MS | nih.gov |

The isolation of pure this compound for structural elucidation and biological testing requires preparative-scale chromatography. This process often involves multiple steps to achieve high purity. ijcpa.in

A common strategy involves an initial enrichment step using column chromatography with a resin like polyamide, which is effective for separating phenolic compounds. researchgate.netacademicjournals.org Adsorption on polyamide resin can be optimized by adjusting factors such as pH and the initial concentration of the crude extract. researchgate.net Following this initial clean-up, preparative high-performance liquid chromatography (prep-HPLC) is used for the final purification. researchgate.net Prep-HPLC systems use larger columns (e.g., 20 mm internal diameter) and higher flow rates to handle larger sample loads. ijcpa.in For instance, lithospermic acid B has been successfully purified using a C8 preparative column with a mobile phase of aqueous acetic acid and a methanol/acetonitrile mixture, yielding a purity of over 99%. researchgate.netijcpa.in The fractions collected from the preparative column are monitored by an analytical HPLC system to confirm purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Extraction Techniques for Enhanced Yield and Purity

The isolation of this compound from natural sources, primarily medicinal plants, is a critical first step for its detailed chemical analysis, pharmacological screening, and potential therapeutic application. The efficiency of the extraction process, in terms of both yield and purity, is highly dependent on the chosen methodology. Extraction techniques range from traditional solvent-based methods, which have been used for centuries, to modern, "green" technologies designed to be more efficient, faster, and environmentally sustainable. unimib.itsapub.org The selection of an appropriate technique is influenced by the physicochemical properties of this compound, the nature of the plant matrix, and the intended scale and purpose of the extraction.

Traditional Solvent Extraction Methods (e.g., Maceration, Percolation, Soxhlet, Decoction, Reflux)

Conventional extraction methods are foundational techniques that primarily rely on the solvent's ability to dissolve and extract target compounds from a plant matrix. phytojournal.com These methods, while often simple to implement, typically require large volumes of organic solvents and extended extraction times. sapub.orgphytojournal.com

Maceration : This is a simple and widely used procedure that involves soaking the pulverized plant material in a suitable solvent within a closed container at room temperature for a defined period. phytojournal.commdpi.com The solvent penetrates the plant cells, dissolving the target compounds. For instance, a study on Salvia tomentosa utilized a form of maceration where defatted, dried plant material was extracted three times with a methanol:water solution (8:2 v/v) at room temperature to isolate phenolic compounds, including lithospermic acid derivatives. mdpi.com

Percolation : In this method, a solvent is allowed to slowly pass through a column packed with the powdered plant material. The solvent continuously extracts the desired compounds as it flows downwards, offering a more efficient extraction than simple maceration due to the constant flow of fresh solvent.

Soxhlet Extraction : Invented in 1879, the Soxhlet apparatus facilitates a continuous solid-liquid extraction. mdpi.com The plant material is placed in a thimble, and a solvent is heated, vaporized, condensed, and allowed to drip onto the material. Once the solvent level reaches a certain point, it siphons back into the heating flask, carrying the extracted compounds. This cycle repeats, ensuring a thorough extraction. However, the prolonged exposure to heat can potentially lead to the degradation of thermolabile compounds. mdpi.com

Decoction : This method involves boiling the plant material, typically in water, to extract water-soluble and heat-stable components. phytojournal.com A process analogous to decoction was described for enriching lithospermic acid from the roots of Salvia miltiorrhiza, where the pulverized roots were soaked in water and incubated at temperatures between 60-100°C for 1-2 hours. google.com The yield of certain compounds, such as Danshensu and lithospermic acid, can increase with longer extraction times during aqueous extraction, although this may also lead to the hydrolysis of other compounds like salvianolic acid B. researchgate.net

Heat Reflux Extraction : This technique involves boiling the plant material with a solvent in a flask connected to a condenser. The solvent vapors are cooled and returned to the flask, preventing solvent loss while maintaining a constant extraction temperature. phytojournal.com A comparative study found that while heat reflux extraction was more time-consuming than microwave-assisted extraction for isolating lithospermic acid from a complex herbal recipe, it resulted in a higher extraction efficiency. nih.gov

Table 1: Comparison of Traditional Extraction Methods for Plant-Based Compounds

| Method | Principle | Temperature | Time | Solvent Consumption | Advantages | Disadvantages |

| Maceration | Soaking of plant material in a solvent. phytojournal.com | Room Temperature | Hours to Days | High | Simple, suitable for thermolabile compounds. | Time-consuming, potentially incomplete extraction. phytojournal.com |

| Percolation | Slow passage of solvent through a packed bed of plant material. | Room Temperature | Hours | Moderate to High | More efficient than maceration. | More complex setup than maceration. |

| Soxhlet | Continuous extraction with hot, condensed solvent. mdpi.com | Boiling Point of Solvent | Hours | Moderate | Exhaustive extraction, efficient solvent use. | Unsuitable for thermolabile compounds, lengthy. phytojournal.com |

| Decoction | Boiling plant material in a solvent, typically water. phytojournal.com | Boiling Point of Solvent | Minutes to Hours | High | Effective for water-soluble, heat-stable compounds. | Potential degradation of compounds. researchgate.net |

| Reflux | Boiling with a solvent under a condenser. phytojournal.com | Boiling Point of Solvent | Hours | Low to Moderate | Good efficiency, prevents solvent loss. | Requires heating, potentially degrading compounds. nih.gov |

Modern and Green Extraction Technologies (e.g., Ultrasound-Assisted, Microwave-Assisted, Supercritical Fluid Extraction, Pressurized Liquid Extraction, Enzyme-Assisted, Ionic Liquid Extraction, Aqueous Two-Phase Extraction)

In response to the drawbacks of traditional methods, a range of advanced extraction technologies have been developed. These "green" techniques aim to reduce extraction time, decrease solvent consumption, and improve the yield and quality of the extracted compounds, aligning with the principles of green chemistry. unimib.itfrontiersin.org

Ultrasound-Assisted Extraction (UAE) : This method utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent—the formation, growth, and collapse of microscopic bubbles. nih.gov This process generates localized high pressure and temperature, disrupting plant cell walls and enhancing mass transfer of the target compounds into the solvent. nih.govresearchgate.net A study combining UAE with an aqueous two-phase system (ATPS) for extracting lithospermic acid B from Salvia miltiorrhiza found optimal conditions of 572.1 W power for 42.2 minutes, yielding 42.49 mg of the compound per gram of sample with a purity of 55.28%. researchgate.net This was significantly higher than yields from conventional methods.

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and moisture within the plant material. mdpi.com The rapid, localized heating creates pressure that ruptures the plant cells, releasing the intracellular contents into the solvent. mdpi.com This technique significantly shortens extraction time and reduces solvent use. mdpi.com An optimized MAE method using only water as a solvent was developed for the fast extraction of lithospermic acid and other phenolic acids from Salvia miltiorrhiza, demonstrating its potential as a green and rapid alternative. nih.gov

Supercritical Fluid Extraction (SFE) : SFE employs a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. ajgreenchem.comajgreenchem.com Supercritical carbon dioxide (SC-CO2) is the most common solvent due to its low critical temperature (31.1°C), non-toxicity, and ease of removal from the final product. ajgreenchem.comscirp.org While pure SC-CO2 is non-polar, its polarity can be increased by adding a co-solvent like ethanol, enabling the extraction of more polar compounds such as phenolic acids. unimib.itscirp.org SFE is noted for its high selectivity and ability to prevent the thermal degradation of sensitive compounds. ajgreenchem.com

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (500-3000 psi). sapub.org The high pressure keeps the solvent in its liquid state above its normal boiling point, which decreases its viscosity and increases its solvating power, leading to faster and more efficient extractions with reduced solvent volumes compared to traditional methods. sapub.org

Enzyme-Assisted Extraction (EAE) : This technique uses specific enzymes (e.g., cellulases, pectinases) to hydrolyze and break down the structural components of the plant cell wall. This enzymatic degradation facilitates the release of intracellular bioactive compounds into the solvent. researchgate.net EAE is often used in combination with other methods, such as UAE, to further enhance extraction efficiency for phenolic compounds, including lithospermic acid. nih.gov

Ionic Liquid Extraction : This method utilizes ionic liquids (ILs) or deep eutectic solvents (DES) as alternative "green" solvents. frontiersin.org DESs, which are mixtures of hydrogen bond donors and acceptors, are biodegradable, have low volatility, and possess high solvency power. mdpi.com A DES composed of choline (B1196258) chloride and 1,2-propanediol, combined with MAE, was successfully used to simultaneously extract lithospermic acid and other hydrophilic and hydrophobic compounds from Salvia miltiorrhiza, with yields comparable to or better than conventional methods. mdpi.com

Aqueous Two-Phase Extraction (ATPE) : ATPE is a liquid-liquid extraction method that involves creating two immiscible aqueous phases, typically using a polymer and a salt or two different polymers. Target compounds partition selectively into one phase based on their physicochemical properties. This technique can simultaneously achieve extraction and purification. An ATPS composed of an ammonium (B1175870) sulfate/ethanol system was optimized for the extraction of lithospermic acid B, resulting in a yield of 97.3% and a purity of 57.4% after salt removal. researchgate.net When combined with ultrasonication, the yield reached 42.49 mg/g with a purity of 55.28%. researchgate.net

Table 2: Comparison of Modern Extraction Methods for Lithospermic Acid and Related Phenolics

Molecular Mechanisms and Cellular Interactions of Cis Lithospermic Acid

Modulation of Signaling Pathways

Cis-Lithospermic acid exerts its biological influence by modulating several critical intracellular signaling pathways. These pathways are central to processes such as inflammation, oxidative stress, and cellular homeostasis. Its ability to interact with and regulate these cascades, particularly the Nuclear Factor-kappa B (NF-κB) and the Nrf2/HO-1 pathways, underscores its significant bioactivity at the molecular level.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

This compound is a notable regulator of the NF-κB signaling pathway, a cornerstone in the inflammatory response. researchgate.netnih.gov Research indicates that its anti-inflammatory properties are, in large part, attributable to its ability to attenuate this pathway. science.gov It achieves this through a multi-faceted approach, targeting several key nodes within the NF-κB cascade.

The IκB kinase (IKK) complex is a critical upstream activator in the canonical NF-κB pathway, responsible for phosphorylating the inhibitor of NF-κB, IκBα. nih.govnih.gov This phosphorylation event tags IκBα for degradation, thereby releasing the NF-κB dimer to translocate to the nucleus. frontiersin.org While direct inhibition of IKK activity by this compound specifically is not extensively detailed, studies on related phenolic acids and extracts from sources like Salvia miltiorrhiza show a clear inhibitory effect on IKK. nih.gov For instance, lithospermic acid has been shown to markedly downregulate the expression of p-IκBα, the phosphorylated form of the inhibitor, in lipopolysaccharide (LPS)-stimulated THP-1 macrophages. science.gov This suppression of IκBα phosphorylation is a strong indicator of upstream inhibition targeting the IKK complex. plos.org

A primary consequence of IKK inhibition and the subsequent stabilization of IκBα is the prevention of NF-κB's nuclear translocation. nih.gov The p65 subunit (also known as RelA) is a key component of the most common NF-κB heterodimer and contains the transactivation domain responsible for initiating the transcription of pro-inflammatory genes. frontiersin.org Studies have demonstrated that lithospermic acid dramatically reduces the translocation of the p65 subunit into the nucleus in LPS-stimulated BV2 microglial cells. researchgate.netnih.gov This sequestration of p65 in the cytoplasm effectively halts the NF-κB-mediated inflammatory cascade, preventing the expression of downstream targets.

The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that often initiates the NF-κB signaling cascade in response to stimuli like LPS. nih.gov The interaction between TLR4 and NF-κB is a critical axis in the inflammatory response. Research has revealed that this compound can interfere with this crosstalk. In studies using THP-1 macrophages, lithospermic acid was found to markedly downregulate the expression of TLR4 induced by LPS. science.gov By reducing the expression of TLR4, this compound effectively dampens the initial signal that leads to NF-κB activation, representing another level of its regulatory control. scienceopen.com

The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are stress-activated signaling cascades that can act in concert with or independently of the NF-κB pathway to regulate inflammation. mdpi.com There is significant evidence of crosstalk between the MAPK and NF-κB pathways, where p38 MAPK can regulate the transcriptional activity of NF-κB. nih.gov Research on phenolic acids from Salvia miltiorrhiza f. alba has shown that lithospermic acid significantly inhibits the expression of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) proteins that are induced by tumor necrosis factor-alpha (TNF-α). researchgate.net This indicates that lithospermic acid decreases the chance of thrombosis by regulating the NF-κB/JNK/p38 MAPK signaling pathway. nih.govresearchgate.net

Crosstalk with Toll-like Receptor 4 (TLR4) Pathway

Activation of Nrf2/HO-1 Signaling Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound actively promotes cytoprotective mechanisms, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov This pathway is a master regulator of the antioxidant response, crucial for protecting cells against oxidative stress. scienceopen.com

Studies have shown that lithospermic acid increases both the phosphorylation and nuclear translocation of Nrf2. nih.gov Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. mdpi.com Upon activation by stimuli such as lithospermic acid, Nrf2 is released from Keap1 and moves into the nucleus. nih.gov Once in the nucleus, it binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, including HO-1. scienceopen.com Research confirms that lithospermic acid treatment leads to the upregulation of HO-1. nih.govnih.gov This activation of the Nrf2/HO-1 axis is a key mechanism behind the compound's ability to ameliorate oxidative stress. nih.govresearchgate.net

Data Tables

Table 1: Summary of Key Molecular Interactions of this compound

| Target Molecule/Process | Effect of this compound | Downstream Consequence | Cell/System Studied |

| p-IκBα Expression | Downregulation | Inhibition of IκBα degradation, stabilization of NF-κB in the cytoplasm | THP-1 Macrophages science.gov |

| p65 Nuclear Translocation | Inhibition/Reduction | Decreased transcription of pro-inflammatory genes | BV2 Microglial Cells researchgate.netnih.gov |

| TLR4 Expression | Downregulation | Attenuation of the initial inflammatory signal | THP-1 Macrophages science.gov |

| p-p38/p-JNK Expression | Inhibition | Reduced MAPK-mediated inflammation | EA.hy926 Endothelial Cells researchgate.net |

| Nrf2 Nuclear Translocation | Upregulation/Promotion | Increased binding to Antioxidant Response Elements (AREs) | H9C2 Cardiomyocytes nih.govnih.gov |

| HO-1 Expression | Upregulation | Enhanced cellular antioxidant defense | H9C2 Cardiomyocytes nih.govnih.gov |

Table 2: Signaling Pathways Modulated by this compound

| Signaling Pathway | Key Proteins Modulated | Overall Effect |

| Nuclear Factor-kappa B (NF-κB) | IKK (inferred), p-IκBα, p65 | Inhibition |

| Toll-like Receptor 4 (TLR4) | TLR4 | Inhibition |

| JNK/p38 MAPK | p-JNK, p-p38 | Inhibition |

| Nrf2/HO-1 | Nrf2, HO-1 | Activation |

Role of AMP-Activated Protein Kinase α (AMPKα) Phosphorylation

This compound has been shown to play a role in the phosphorylation of AMP-activated protein kinase α (AMPKα), a key enzyme in cellular energy homeostasis. frontiersin.orgnih.gov Activation of AMPKα is crucial for initiating signaling cascades that control metabolic processes, including glucose and fatty acid metabolism. wikipedia.org

In a study investigating the effects of lithospermic acid on myocardial ischemia-reperfusion injury, it was observed that the compound promoted the phosphorylation of AMPKα. frontiersin.orgnih.gov This activation of AMPKα was linked to the subsequent phosphorylation and nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant genes. frontiersin.org The activation of the Nrf2/HO-1 pathway by lithospermic acid was found to be dependent on AMPKα phosphorylation. frontiersin.org These findings suggest that this compound can modulate cellular stress responses through the activation of the AMPKα/Nrf2 signaling axis. frontiersin.org

The table below summarizes the key findings related to the role of this compound in AMPKα phosphorylation.

| Model System | Key Findings | Reference |

| Hypoxia/reoxygenation in H9C2 cells | This compound treatment led to increased phosphorylation of AMPKα. | frontiersin.org |

| Myocardial ischemia-reperfusion in mice | Pretreatment with this compound promoted the phosphorylation of AMPKα in the heart tissue. | frontiersin.org |

Interplay with IL-17/IL-23 Axis and Jak2/Stat3 Pathway in Inflammatory Responses

The interleukin-17 (IL-17)/interleukin-23 (IL-23) axis is a critical pathway in the development and progression of various inflammatory and autoimmune diseases. nih.govnih.gov This axis involves the production of IL-23 by antigen-presenting cells, which in turn promotes the differentiation and maintenance of T helper 17 (Th17) cells. nih.gov Th17 cells are a major source of IL-17, a pro-inflammatory cytokine that recruits and activates other immune cells, leading to tissue inflammation and damage. nih.govresearchgate.net

The Janus kinase 2 (Jak2)/signal transducer and activator of transcription 3 (Stat3) pathway is a key signaling cascade downstream of the IL-23 receptor. nih.gov Upon IL-23 binding to its receptor, Jak2 and Tyk2 are activated, leading to the phosphorylation and activation of Stat3. nih.gov Activated Stat3 then translocates to the nucleus and induces the transcription of genes associated with Th17 cell differentiation and function, including the gene encoding IL-17 itself. researchgate.net

While direct studies specifically investigating the interaction of this compound with the IL-17/IL-23 axis and the Jak2/Stat3 pathway are limited, its known anti-inflammatory properties suggest a potential modulatory role. nih.gov Given that the Jak/STAT pathway is a significant contributor to inflammatory processes, inhibitors of this pathway are being explored for therapeutic purposes in various inflammatory conditions. researchgate.net

Interaction with Molecular Targets

Heat Shock Protein 90 (HSP90) Inhibition

This compound has been identified as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth, survival, and signaling. nih.govresearchgate.net HSP90 is often overexpressed in cancer cells and helps to maintain the function of oncogenic proteins, making it an attractive target for cancer therapy. nih.govresearchgate.netmdpi.com

In a study using BV2 microglial cells, lithospermic acid was shown to attenuate the inflammatory response induced by lipopolysaccharide (LPS). nih.govresearchgate.net Molecular docking and experimental validation demonstrated that lithospermic acid directly inhibits the activity and expression of HSP90. nih.govresearchgate.net This inhibition of HSP90 by lithospermic acid led to a reduction in the nuclear translocation of NF-κB p65 and a subsequent decrease in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.govresearchgate.net

The inhibitory effect of this compound on HSP90 suggests its potential as a therapeutic agent for neurodegenerative diseases associated with microglial activation and neuroinflammation. nih.govresearchgate.net

The table below summarizes the key findings related to the interaction of this compound with HSP90.

| Cell Line | Key Findings | Reference |

| BV2 microglial cells | This compound inhibits the activity and expression of HSP90. | nih.govresearchgate.net |

| BV2 microglial cells | Inhibition of HSP90 by this compound attenuates the LPS-induced inflammatory response. | nih.govresearchgate.net |

HIV-1 Nucleocapsid Protein (NC) Binding and Inhibition

The HIV-1 nucleocapsid protein (NC) is a small, basic protein that plays a crucial role in multiple stages of the HIV-1 replication cycle, making it a viable target for antiretroviral therapy. nih.govresearchgate.netacs.org NC is involved in the packaging of the viral RNA genome, reverse transcription, and integration of the viral DNA into the host genome. researchgate.netrcsb.org

This compound has been identified as a potent and chemically stable non-covalent inhibitor of the HIV-1 NC. nih.gov Through a combination of molecular modeling, NMR spectroscopy, and fluorescence-based assays, it was discovered that lithospermic acid, a catechol derivative, effectively inhibits the function of NC. nih.gov A significant advantage of lithospermic acid is its stability under physiological conditions, as it does not readily undergo spontaneous oxidation, a common issue with other catechol-based NC inhibitors. nih.gov This chemical stability makes this compound a promising lead compound for the development of novel anti-HIV drugs targeting the nucleocapsid protein. nih.gov

Enzymatic Inhibition Studies

Xanthine (B1682287) Oxidase (XO)

This compound has been investigated for its inhibitory activity against xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govresearchgate.netresearchgate.net Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other health problems. frontiersin.orgmdpi.com

In vitro studies have demonstrated that lithospermic acid is a competitive inhibitor of xanthine oxidase. nih.govresearchgate.net It was found to significantly inhibit the formation of both uric acid and superoxide (B77818) radicals, with IC50 values of 5.2 µg/ml and 1.08 µg/ml, respectively. nih.gov These findings indicate that this compound can effectively block the enzymatic activity of XO. nih.govresearchgate.net

The table below provides a summary of the inhibitory activity of this compound against xanthine oxidase.

| Parameter | Value | Reference |

| Inhibition Type | Competitive | nih.gov |

| IC50 (Uric Acid Formation) | 5.2 µg/ml | nih.gov |

| IC50 (Superoxide Radical Formation) | 1.08 µg/ml | nih.gov |

Human Carbonic Anhydrase VA (hCA VA)

This compound has been identified as a potential inhibitor of human carbonic anhydrase VA (hCA VA), an enzyme involved in lipid metabolism. nih.govnih.gov In silico and in vitro studies have demonstrated its inhibitory activity. Molecular docking and dynamics simulations suggest that this compound interacts with the Zn²⁺ ion in the active site of hCA VA through its benzofuran (B130515) carboxylate moiety. nih.govnih.govnbn-resolving.org

Experimental validation has confirmed this inhibitory effect, with a reported inhibition constant (Kᵢ) of 0.69 ± 0.01 μM. nih.govnih.gov While the inhibition is not specific to the VA isoform, the findings highlight the potential of this compound as a lead compound for developing more selective inhibitors targeting hCA VA. nih.govnbn-resolving.org This dual-action capability presents a novel approach for further research into metabolically-related disorders. nih.gov

Pancreatic Lipase (B570770) (PL)

This compound also acts as an inhibitor of pancreatic lipase (PL), another key enzyme in lipid metabolism. nih.govnih.gov The inhibitory mechanism, as suggested by molecular modeling, involves the formation of stable complexes with the enzyme. nbn-resolving.org This stability is attributed to hydrogen bonding with the amino acid residue ASP 205 and π-stacking interactions with PHE 77 and PHE 215. nih.govnih.govnbn-resolving.org

The experimental inhibitory activity of this compound against pancreatic lipase has been quantified with a Kᵢ value of 33.1 ± 1.6 μM. nih.govnih.gov The identification of this compound as a dual inhibitor of both PL and hCA VA underscores its potential as a multifunctional agent in modulating lipid metabolism. nih.govnbn-resolving.org

Table 1: Inhibitory Activity of cis-Lithospermic Acid

| Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|

| Human Carbonic Anhydrase VA (hCA VA) | 0.69 ± 0.01 μM |

| Pancreatic Lipase (PL) | 33.1 ± 1.6 μM |

Modulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

This compound has been shown to modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammatory processes. researchgate.netresearchgate.netnih.gov In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, pre-treatment with this compound resulted in a dose-dependent inhibition of both iNOS and COX-2 expression at both the mRNA and protein levels. researchgate.net This inhibitory effect leads to a reduction in the production of their respective products, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov

The suppression of iNOS and COX-2 is a significant aspect of the anti-inflammatory properties of this compound. mdpi.comnih.gov By downregulating these enzymes, this compound can mitigate inflammatory responses, suggesting its therapeutic potential in conditions associated with inflammation. researchgate.netnih.gov

Antioxidant Enzyme System Modulation (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx))

This compound has been observed to modulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com These enzymes are crucial components of the cellular antioxidant defense system, protecting against oxidative damage caused by reactive oxygen species (ROS). xiahepublishing.comresearchgate.net

Influence on Gene Expression and Transcription Factors

Regulation of Redox-Sensitive Transcription Factors

This compound influences the activity of redox-sensitive transcription factors, which play a critical role in the cellular response to oxidative stress. nih.govfarmaciajournal.comnih.gov One of the key transcription factors modulated by this compound and related phenolic compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2). frontiersin.orgphysiology.org Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. physiology.org

Studies have shown that this compound can activate the Nrf2 pathway. frontiersin.org This activation leads to the upregulation of downstream antioxidant enzymes and other protective proteins, thereby enhancing the cell's capacity to counteract oxidative damage. mdpi.comphysiology.org The regulation of redox-sensitive transcription factors like Nrf2 is a central mechanism through which this compound exerts its antioxidant effects. nih.govmdpi.com

Impact on Inflammatory Gene Expression

The anti-inflammatory effects of this compound are also mediated through its impact on the expression of inflammatory genes. researchgate.netnih.gov A primary target in this regard is the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a key transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.comfarmaciajournal.com

Research has demonstrated that this compound can inhibit the activation of NF-κB. researchgate.netnih.gov In LPS-stimulated microglial cells, this compound was found to decrease the nuclear translocation of the NF-κB p65 subunit. researchgate.netresearchgate.netnih.gov This inhibition of NF-κB activation subsequently leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). researchgate.netresearchgate.netnih.gov These findings indicate that this compound can attenuate inflammatory responses by targeting key signaling pathways that control inflammatory gene expression. researchgate.netnih.gov

Cellular Responses and Mechanisms of this compound

This compound, a polyphenolic compound, elicits a range of cellular responses primarily linked to its antioxidant and anti-inflammatory properties. These actions are crucial in understanding its potential therapeutic effects at the cellular level. This section details the specific molecular mechanisms and cellular interactions of this compound, focusing on its ability to mitigate oxidative stress, inhibit pro-inflammatory signaling, modulate apoptosis, and influence cell proliferation and migration.

Attenuation of Oxidative Stress at Cellular Level

This compound has demonstrated significant capabilities in reducing oxidative stress within cells. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately resulting in cell death. frontiersin.org

Research indicates that lithospermic acid acts as a potent antioxidant. nih.gov In studies involving carbon tetrachloride (CCl4)-induced liver damage, lithospermic acid was shown to be a good antioxidant. chemfaces.comresearchgate.net In a cellular model using the Huh7 cell line, exposure to CCl4 led to decreased cell viability, increased necrosis, and elevated levels of ROS. chemfaces.comresearchgate.net Treatment with lithospermic acid significantly mitigated this CCl4-induced oxidative damage in a manner dependent on its concentration. chemfaces.comresearchgate.net

Furthermore, in a mouse model of myocardial ischemia-reperfusion (MI/R) injury, lithospermic acid pretreatment effectively blocked oxidative stress. frontiersin.org It has also been shown to inhibit the production of ROS in isolated human neutrophils that were stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA). caymanchem.com The compound's antioxidant activity is also linked to its ability to scavenge DPPH radicals and inhibit xanthine oxidase in cell-free assays. caymanchem.com

The underlying mechanisms of its antioxidant effects involve the activation of the Nrf2/HO-1 signaling pathway. medchemexpress.com In H9C2 cells subjected to hypoxia-reoxygenation, lithospermic acid promoted the activation of this pathway, which plays a crucial role in cellular defense against oxidative stress. frontiersin.org

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-1β, TNF-α)

This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. These signaling molecules, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), are central to the inflammatory response.

In a study utilizing BV2 microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, lithospermic acid markedly decreased the production of IL-6, IL-1β, and TNF-α in a dose-dependent fashion. researchgate.netnih.gov This inhibition of cytokine production is associated with the compound's ability to suppress the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. researchgate.netnih.gov Specifically, lithospermic acid was found to reduce the nuclear translocation of NF-κB p65, a key step in its activation. researchgate.netnih.gov